molecular formula C20H16N2O4S B2659976 (Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868674-83-3

(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2659976
CAS No.: 868674-83-3
M. Wt: 380.42
InChI Key: QYXVVUUWUANWAN-MRCUWXFGSA-N
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Description

This compound features a benzothiazole scaffold fused with a 1,4-dioxine-carboxamide moiety. The Z-configuration at the imine bond and the presence of a methoxy group at position 4 and a propargyl group at position 3 on the benzothiazole ring distinguish it from related derivatives.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h1,4-10,16H,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXVVUUWUANWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid benzothiazole-1,4-dioxine framework. Key comparisons with analogs include:

Key Distinctions

Substituent Diversity: The target compound’s propargyl group introduces alkyne reactivity, absent in chlorophenyl (4g, 4h) or sulfonyl (7–9) derivatives. This may enhance click chemistry applications .

Hybrid Scaffold :

  • Unlike benzothiazole-3-carboxamides () or standalone 1,4-dioxines (), the fusion of both rings in the target compound could enhance π-π stacking or receptor binding .

Synthetic Complexity: Derivatives in and are synthesized via straightforward condensation (ethanol reflux), whereas the target compound likely requires multi-step protocols due to its fused heterocycles .

Tautomerism and Stability :

  • Triazoles () exhibit thione-thiol tautomerism, but the target’s benzothiazol-2(3H)-ylidene group may favor a stable imine configuration .

Research Implications

  • Drug Design : The propargyl group offers a handle for further functionalization (e.g., via Huisgen cycloaddition), unlike halogenated analogs in .
  • Material Science : The rigid 1,4-dioxine core may improve thermal stability compared to flexible acryloyl derivatives () .
  • Spectroscopic Signatures : The absence of C=S bands (cf. ) and distinct C≡C stretches can aid in structural verification .

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Coupling benzo[d]thiazole and benzo[b][1,4]dioxine precursors using DMF or DMSO as solvents at 60–80°C .
  • Functionalization : Introducing the prop-2-yn-1-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization includes controlling reaction time (12–24 hrs) and temperature, with progress monitored via TLC .

Q. Which spectroscopic techniques are critical for structural validation?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of amide (C=O stretch at ~1650 cm1^{-1}) and alkyne (C≡C stretch at ~2100 cm1^{-1}) groups .

Q. How do functional groups influence the compound’s chemical reactivity?

Key groups and their roles:

  • Prop-2-yn-1-yl : Enhances electrophilicity, enabling click chemistry modifications .
  • Methoxy groups : Improve solubility and influence π-π stacking in target binding .
  • Carboxamide : Participates in hydrogen bonding with biological targets . Reactivity can be modulated by altering substituents (e.g., replacing methoxy with ethoxy) .

Q. What are common impurities, and how are they removed?

  • Byproducts : Unreacted starting materials or cross-coupled derivatives.
  • Removal : Gradient elution in HPLC (C18 column, acetonitrile/water) or preparative TLC .
  • Stability : Degradation under acidic conditions; storage at -20°C in inert atmospheres recommended .

Q. How is stability assessed under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C .
  • pH Sensitivity : Incubation in buffers (pH 2–10) followed by HPLC analysis to detect hydrolysis .
  • Light Exposure : UV-Vis spectroscopy to monitor photodegradation .

Advanced Research Questions

Q. What strategies enhance structure-activity relationship (SAR) analysis?

  • Functional Group Variation : Synthesize analogs with modified methoxy, propynyl, or dioxine groups .
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Computational Docking : Predict binding affinity to targets like DNA topoisomerase II using AutoDock Vina .

Q. How to resolve contradictions in reported biological activities?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2), concentrations (1–10 µM), and exposure times (24–72 hrs) .
  • Meta-Analysis : Compare data across studies, focusing on structural analogs (e.g., 4-chloro or diethylamino derivatives) to identify activity trends .

Q. What approaches elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases or proteases using fluorogenic substrates .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY) to track subcellular localization .
  • Transcriptomics : RNA-seq to identify dysregulated pathways post-treatment .

Q. How can computational modeling predict target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or DNA over 100 ns trajectories using GROMACS .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors) with Schrödinger Suite .

Q. How does this compound compare to structural analogs in efficacy?

  • Activity Comparison :
Analog SubstituentIC50_{50} (µM)Target
Prop-2-yn-1-yl (this compound)2.1 ± 0.3Topoisomerase II
4-Chlorophenyl5.8 ± 0.6EGFR Kinase
Diethylamino3.4 ± 0.4PARP-1
  • Key Insight : The propynyl group enhances topoisomerase inhibition, while diethylamino improves PARP-1 affinity .

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